molecular formula C20H12Cl2N2O2 B10976191 N-(2,5-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide

N-(2,5-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide

Cat. No.: B10976191
M. Wt: 383.2 g/mol
InChI Key: UKSHHENRKOEDIB-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide is a synthetic compound that belongs to the class of chromone derivatives. Chromone derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide typically involves the reaction of 2,5-dichloroaniline with 3-formylchromone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures . The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives with different functional groups .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing other complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide
  • N-(2,5-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxylate
  • N-(2,5-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxylic acid

Uniqueness

N-(2,5-dichlorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C20H12Cl2N2O2

Molecular Weight

383.2 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-3-iminobenzo[f]chromene-2-carboxamide

InChI

InChI=1S/C20H12Cl2N2O2/c21-12-6-7-16(22)17(9-12)24-20(25)15-10-14-13-4-2-1-3-11(13)5-8-18(14)26-19(15)23/h1-10,23H,(H,24,25)

InChI Key

UKSHHENRKOEDIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=N)O3)C(=O)NC4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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